6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride
CAS No.:
Cat. No.: VC13803870
Molecular Formula: C7H14ClNO2S
Molecular Weight: 211.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14ClNO2S |
|---|---|
| Molecular Weight | 211.71 g/mol |
| IUPAC Name | 6λ6-thia-2-azaspiro[3.5]nonane 6,6-dioxide;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO2S.ClH/c9-11(10)3-1-2-7(6-11)4-8-5-7;/h8H,1-6H2;1H |
| Standard InChI Key | FCMUMVXOGKYESX-UHFFFAOYSA-N |
| SMILES | C1CC2(CNC2)CS(=O)(=O)C1.Cl |
| Canonical SMILES | C1CC2(CNC2)CS(=O)(=O)C1.Cl |
Introduction
Structural and Physicochemical Characterization
Molecular Architecture
6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride features a spirocyclic framework where a seven-membered thiane ring (containing sulfur) and a five-membered azaspiro ring (containing nitrogen) share a single atom. The sulfur atom is oxidized to a sulfone group (6,6-dioxide), while the nitrogen resides at the 2-position of the bicyclic system .
Key Structural Features:
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Spiro center: A single atom connecting two rings, enabling unique steric and electronic properties.
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Sulfone group: Electron-withdrawing, enhancing stability and directing reactivity.
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Hydrochloride salt form: Improves solubility for biochemical studies .
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C₇H₁₄ClNO₂S | |
| Molecular weight | 211.71 g/mol | |
| CAS number | 2306272-52-4 | |
| IUPAC name | 6λ⁶-thia-2-azaspiro[3.5]nonane 6,6-dioxide;hydrochloride |
Synthetic Routes and Industrial Production
Laboratory Synthesis
Synthesis involves multi-step reactions with precise control over temperature, solvents, and catalysts. A common pathway includes:
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Cyclization: Formation of the spirocyclic core via intramolecular reactions.
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Oxidation: Conversion of thioether to sulfone using agents like hydrogen peroxide or m-CPBA.
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Salt formation: Reaction with hydrochloric acid to yield the hydrochloride salt .
Reaction Conditions:
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Temperature: 80–100°C for cyclization steps.
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Catalysts: Acidic or basic conditions may facilitate ring closure.
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Solvents: Dichloromethane, DMF, or THF for intermediate stability .
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to optimize yield and minimize side reactions. Parameters like pH, reactant concentration, and residence time are tightly controlled .
Reactivity and Functional Interactions
Chemical Reactivity
The compound’s reactivity is governed by its electron-deficient sulfone group and nitrogen center:
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Nucleophilic substitution: The sulfone group directs attack at adjacent carbons.
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Redox reactions: Susceptible to reduction of the sulfone or oxidation of the nitrogen center.
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Coordination: Nitrogen may act as a Lewis base in metal complexes.
Key Reactions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | H₂O₂, m-CPBA | Stable sulfone derivatives |
| Reduction | LiAlH₄, NaBH₄ | Thioether or amine intermediates |
| Substitution | Nucleophiles (e.g., amines) | Alkylated or arylated derivatives |
Biological Interactions
While specific targets are unclear, the spirocyclic structure suggests potential interactions with enzymes or receptors via:
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Hydrogen bonding: Nitrogen and sulfone oxygen atoms.
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Hydrophobic interactions: Aliphatic chains in the bicyclic system.
Applications in Medicinal and Materials Chemistry
Drug Discovery
As part of the azaspiro compound class, this molecule serves as a scaffold for:
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Enzyme inhibitors: Targeting kinases or proteases.
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Antimicrobial agents: Exploiting sulfur’s redox activity.
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CNS-targeting agents: Nitrogen’s ability to cross the blood-brain barrier.
Industrial Uses
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Synthetic intermediates: Building blocks for complex heterocycles.
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Catalyst ligands: Coordination with metals for asymmetric synthesis .
| Hazard | Classification | Precautions |
|---|---|---|
| Acute toxicity | Harmful if swallowed (H302) | Avoid ingestion; use fume hoods |
| Skin irritation | Causes irritation (H315) | Wear gloves; wash hands thoroughly |
| Eye irritation | Causes serious irritation (H319) | Use goggles; flush eyes immediately |
Comparative Analysis with Analogues
| Compound | CAS Number | Key Differences |
|---|---|---|
| 7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide HCl | 2241144-61-4 | Sulfone at position 7; larger molecular weight |
| 2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide HCl | 2200861-77-2 | Nitrogen at position 6; smaller ring size |
| 6-Oxa-2-azaspiro[3.5]nonane HCl | 1359656-29-3 | Oxygen replaces sulfur; different reactivity |
Unique Advantages:
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Positional specificity: Sulfone at position 6 enhances metabolic stability.
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Steric profile: Compact bicyclic system for target binding.
Supplier and Market Availability
Key Distributors
| Supplier | Product Code | Quantity Options |
|---|---|---|
| Vulcanchem | VC13803870 | 1g, 5g, 25g |
| Chemsrc | 2306272-52-4 | Custom bulk orders |
| Angene International | N/A | Research-scale batches |
Future Research Directions
Pharmacological Studies
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Target validation: High-throughput screening for enzyme inhibition.
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ADME profiling: Absorption, distribution, metabolism, and excretion in preclinical models.
Synthetic Innovations
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